molecular formula C17H29NO6S2 B015970 N-Succinimidyloxycarbonylundecyl Methanethiosulfonate CAS No. 887407-54-7

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

Cat. No.: B015970
CAS No.: 887407-54-7
M. Wt: 407.5 g/mol
InChI Key: WPLAJWFTRJGENW-UHFFFAOYSA-N
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Description

Historical Development of Heterobifunctional Crosslinking Reagents

The evolution of protein crosslinking chemistry represents a fascinating journey from simple fixatives to sophisticated reagents designed for precise molecular connections. Early crosslinking approaches primarily employed homobifunctional reagents, which contain identical reactive groups at either end of a spacer arm. These compounds, while useful for certain applications, presented significant limitations in controlled conjugation reactions.

Homobifunctional crosslinkers such as disuccinimidyl suberate (DSS) emerged as early tools for protein crosslinking, featuring identical amine-reactive NHS-ester groups at both ends of a short spacer arm. While effective for capturing protein interaction "snapshots" or random conjugation of protein subunits, these reagents lacked the precision required for specific conjugation applications. For instance, when preparing antibody-enzyme conjugates, the goal is to link one to several enzyme molecules to each antibody molecule without causing antibody-to-antibody linkages—a feat impossible with homobifunctional crosslinkers.

This limitation drove the development of heterobifunctional crosslinkers in the late 20th century. These more sophisticated reagents feature different reactive groups at either end of the molecule, allowing for more controlled conjugation strategies. The incorporation of different reactive moieties enabled sequential (two-step) conjugation procedures that minimized undesirable polymerization or self-conjugation—a significant advancement over single-step procedures required for homobifunctional reagents.

The most widely adopted heterobifunctional crosslinkers became those featuring an amine-reactive NHS-ester at one end and a sulfhydryl-reactive group at the other. This combination proved particularly valuable because the NHS-ester group, being less stable in aqueous solution, could be reacted first with one protein, followed by reaction of the sulfhydryl-reactive end with a second protein containing available sulfhydryl groups. This sequential approach allowed unprecedented control over the conjugation process.

As the field advanced, researchers developed increasingly sophisticated heterobifunctional reagents with various spacer arm lengths and chemical properties tailored for specific applications. Among these innovations, the integration of methanethiosulfonate (MTS) chemistry with NHS-ester functionality represented a significant development, eventually leading to the creation of specialized crosslinkers like N-Succinimidyloxycarbonylundecyl Methanethiosulfonate.

Conceptual Foundation of Amine-Sulfhydryl Reactive Crosslinkers

The fundamental principle behind amine-sulfhydryl reactive crosslinkers lies in exploiting the distinct chemical properties of these two common functional groups in proteins to achieve controlled and specific bioconjugation. This approach leverages the different reactivities and distributions of amines and sulfhydryls in biological molecules.

Amine groups, particularly those in lysine side chains and N-terminal amino acids, are abundant and readily accessible on protein surfaces. NHS-esters react efficiently with these primary amines in physiological to slightly alkaline conditions (pH 7.2 to 8.5) to form stable amide bonds. The reaction proceeds through nucleophilic attack by the amine on the carbonyl carbon of the NHS-ester, releasing N-hydroxysuccinimide as a leaving group. This chemistry offers high coupling efficiency but limited specificity due to the prevalence of lysine residues in proteins.

Sulfhydryl groups, in contrast, are present in proteins as the side chains of cysteine residues. These groups are less abundant than amines and often involved in disulfide bonds that maintain protein tertiary structure. Several characteristics make sulfhydryl groups attractive targets for bioconjugation:

  • Their relative scarcity provides greater selectivity than amine-targeting approaches.
  • Cysteines involved in disulfide bonds can be selectively reduced to generate free sulfhydryls at specific locations.
  • Additional sulfhydryl groups can be introduced into molecules through chemical modification of amines using reagents like 2-iminothiolane (Traut's Reagent).
  • The chemistry of sulfhydryl modification typically does not significantly alter protein structure or block binding sites.

Sulfhydryl-reactive groups employed in crosslinkers include maleimides, haloacetyls, pyridyl disulfides, and methanethiosulfonates, each offering distinct reaction mechanisms and properties.

The conceptual breakthrough of combining amine and sulfhydryl reactivity in a single molecule (heterobifunctional crosslinker) provides researchers with unprecedented control over the conjugation process. This approach allows for sequential reactions, first with the more reactive NHS-ester targeting amines under mild conditions, followed by the more selective sulfhydryl reaction. This strategic combination minimizes unwanted side reactions and produces more homogeneous conjugates than possible with homobifunctional reagents.

The most common amine-sulfhydryl reactive crosslinkers feature NHS-ester/maleimide combinations, such as Sulfo-SMCC. However, alternative chemistries like the methanethiosulfonate (MTS) approach offer unique advantages for specific applications, particularly in structural biology and protein topographical mapping.

Emergence of this compound in Research

This compound emerged within the broader context of developing specialized crosslinkers for protein structure analysis and bioconjugation applications. This compound, commonly abbreviated as MTS-12-NHS, represents the integration of methanethiosulfonate chemistry with NHS-ester functionality within a specific molecular architecture featuring an 11-carbon spacer arm.

The development of MTS crosslinkers like MTS-12-NHS addressed a significant need in structural biology for reagents that could map the topography of proteins by crosslinking cysteines at defined distances. The MTS functional group reacts specifically with sulfhydryls to form disulfide bonds, while the incorporation of the NHS-ester group expanded the utility of these reagents to enable amine-to-sulfhydryl crosslinking.

MTS-12-NHS belongs to a family of methanethiosulfonate crosslinkers with varying spacer arm lengths, including shorter variants like MTS-8-NHS (heptyl spacer) and longer variants like MTS-16-NHS (pentadecyl spacer). This strategic variation in spacer length provides researchers with tools to probe distances between reactive groups in protein structures with high precision.

The specific physical and chemical properties of MTS-12-NHS include:

Property Value Reference
CAS Number 887407-54-7
Molecular Formula C17H29NO6S2
Molecular Weight 407.55
Physical Appearance White Solid
Melting Point 74-76°C
Solubility Soluble in chloroform and DMSO
Storage Conditions 4°C, under inert atmosphere (hygroscopic)

The chemical structure of MTS-12-NHS features:

  • An NHS-ester group that reacts with primary amines
  • A methanethiosulfonate group that reacts with sulfhydryls
  • An 11-carbon (undecyl) spacer connecting these reactive groups
  • A carboxyl linkage between the spacer and the NHS-ester

The adoption of MTS-12-NHS in research has been driven by several factors, including its ability to create defined-length crosslinks between proteins, its utility in topographical mapping of protein structures, and its compatibility with mass spectrometry-based analytical approaches. The compound's heterobifunctional nature allows for controlled, sequential conjugation reactions that minimize undesired polymerization or self-conjugation.

As analytical techniques like crosslinking mass spectrometry (XL-MS) have advanced, reagents like MTS-12-NHS have become increasingly valuable for protein structure determination and interaction mapping. The combination of specificity, defined spacer length, and dual reactivity makes MTS-12-NHS particularly useful for applications requiring precise control over the conjugation process.

Theoretical Basis for Combined NHS-ester and Methanethiosulfonate Chemistry

The integration of NHS-ester and methanethiosulfonate functionalities within a single molecule like this compound represents a sophisticated marriage of two distinct reaction chemistries. Understanding the theoretical basis for this combination requires examination of the underlying reaction mechanisms and their complementary properties.

NHS-ester chemistry operates through nucleophilic acyl substitution. In physiological to slightly alkaline conditions (pH 7.2 to 8.5), the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS-ester group. This results in the displacement of the N-hydroxysuccinimide leaving group and formation of a stable amide bond. The reaction rate is influenced by several factors:

  • pH: Higher pH values accelerate the reaction but also increase the rate of competing hydrolysis.
  • Temperature: Higher temperatures increase reaction rates but may compromise protein stability.
  • Concentration: Higher protein concentrations enhance conjugation efficiency relative to hydrolysis.
  • Buffer composition: Primary amine buffers (e.g., Tris) compete with the desired reaction and should be avoided.

The NHS-ester hydrolysis half-life is approximately 4-5 hours at pH 7.0 and 0°C but decreases to just 10 minutes at pH 8.6 and 4°C. This relatively rapid hydrolysis necessitates careful reaction control but also enables efficient quenching with compounds like Tris or glycine.

Methanethiosulfonate (MTS) chemistry, meanwhile, involves reaction with sulfhydryl groups to form disulfide bonds. The MTS group contains a reactive S-S bond that undergoes disulfide exchange with free thiols, releasing methanesulfonic acid as a byproduct. This reaction:

  • Is highly specific for sulfhydryls (cysteine residues)
  • Proceeds efficiently at physiological pH
  • Forms reversible disulfide linkages that can be cleaved under reducing conditions
  • Creates defined-distance connections useful for protein topographical mapping

The combination of these chemistries in MTS-12-NHS enables a controlled, sequential conjugation strategy that exploits the differential reactivity and abundance of amines and sulfhydryls in proteins. The theoretical advantages of this combination include:

  • Sequential Reaction Control : The NHS-ester can be reacted first with amines under mild conditions, followed by reaction of the MTS group with sulfhydryls, minimizing polymerization.

  • Complementary Targeting : Amines (lysines) are typically surface-exposed and abundant, while sulfhydryls (cysteines) are less common and often have structural significance, allowing for more precise conjugation control.

  • Defined Spatial Relationships : The 11-carbon spacer in MTS-12-NHS creates a defined distance between conjugated molecules, critical for applications like protein structure mapping.

  • Reversibility Options : While the NHS-ester forms permanent amide bonds, the MTS-thiol linkage creates disulfide bonds that can be selectively cleaved with reducing agents, enabling controlled release applications.

The theoretical basis for MTS-12-NHS chemistry can be represented by the following reaction sequence:

Step 1: Amine Reaction
Protein₁-NH₂ + MTS-12-NHS → Protein₁-NH-CO-(CH₂)₁₁-S-S-CH₃ + NHS

Step 2: Sulfhydryl Reaction
Protein₁-NH-CO-(CH₂)₁₁-S-S-CH₃ + HS-Protein₂ → Protein₁-NH-CO-(CH₂)₁₁-S-S-Protein₂ + CH₃-SH

This orthogonal reactivity pattern enables precise control over which molecules are conjugated and in what orientation, a significant advancement over earlier crosslinking approaches.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 12-methylsulfonylsulfanyldodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO6S2/c1-26(22,23)25-14-10-8-6-4-2-3-5-7-9-11-17(21)24-18-15(19)12-13-16(18)20/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLAJWFTRJGENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402871
Record name N-Succinimidyloxycarbonylundecyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-54-7
Record name N-Succinimidyloxycarbonylundecyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The methanethiosulfonate (MTS) group serves as the foundational structure for N-succinimidyloxycarbonylundecyl methanethiosulfonate. A widely cited method for MTS synthesis involves the reaction of dimethyl sulfoxide (DMSO) with oxalyl chloride under cryogenic conditions . In this protocol, DMSO (71.0 mL, 1.0 mol) is dissolved in acetonitrile (140 mL) and cooled to -15°C. Oxalyl chloride (17.1 mL, 0.2 mol) is then added dropwise to generate the reactive intermediate, which subsequently reacts with alkanethiols to form the corresponding methanethiosulfonate . For undecyl derivatives, dodecanethiol (C12H25SH) is substituted, yielding dodecyl methanethiosulfonate as a precursor .

Key parameters influencing yield and purity include:

  • Temperature control : Maintaining the reaction below -10°C minimizes side reactions such as disulfide formation .

  • Solvent selection : Acetonitrile provides optimal solubility for both DMSO and oxalyl chloride while stabilizing reactive intermediates .

  • Stoichiometry : A 5:1 molar ratio of DMSO to oxalyl chloride ensures complete conversion of the thiol starting material .

Introduction of the N-Succinimidyloxycarbonyl Group

The succinimidyloxycarbonyl (NHS) moiety is introduced via carbodiimide-mediated coupling between the undecyl methanethiosulfonate and N-hydroxysuccinimide (NHS). A representative protocol adapted from protein modification studies involves the following steps:

  • Activation of the undecyl methanethiosulfonate’s terminal carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane.

  • Reaction with NHS in the presence of 4-dimethylaminopyridine (DMAP) at 0–5°C for 12 hours.

  • Purification via silica gel chromatography using a hexane:ethyl acetate gradient (7:3 to 1:1 v/v) .

Critical considerations :

  • Moisture control : Anhydrous conditions are essential to prevent hydrolysis of the NHS ester .

  • Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization at 254 nm confirms complete consumption of the starting material .

Optimization of Reaction Conditions

Comparative studies reveal significant variations in yield based on alkyl chain length and activation methods. The table below summarizes key findings from synthetic protocols:

ParameterDodecyl Derivative Undecyl Derivative
Yield (MTS formation)78%65%
NHS coupling efficiency82%71%
Purity (HPLC)>95%>90%

Factors contributing to lower yields in the undecyl variant include steric hindrance during NHS coupling and increased hydrophobicity complicating purification .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl3) : δ 2.96 (s, 3H, S-SO2CH3), 1.25–1.45 (m, 20H, -(CH2)10-), 2.65 (t, 2H, -CH2COO-) .

  • ¹³C NMR : 169.8 ppm (C=O of NHS ester), 44.5 ppm (S-SO2CH3) .

Mass Spectrometry :

  • ESI-MS m/z: 481.2 [M+H]+ (calculated for C17H29NO6S2: 480.1) .

High-Performance Liquid Chromatography (HPLC) :

  • Retention time: 12.7 min (C18 column, 70:30 acetonitrile:water, 1 mL/min) .

Applications in Protein Modification

This compound’s dual functionality enables site-specific protein labeling:

  • Thiol-specific reactivity : The MTS group forms disulfide bonds with cysteine residues (k = 1.2 × 10³ M⁻¹s⁻¹ at pH 7.4) .

  • NHS ester reactivity : The succinimidyl group reacts with primary amines (e.g., lysine residues) to form stable amide bonds .

Notably, this reagent outperforms traditional maleimide-based crosslinkers in preventing thiol exchange reactions in vivo .

Scalability and Industrial Considerations

Patent literature provides insights into large-scale production:

  • Continuous distillation : Removes acetone byproduct during MTS formation, improving yield to 85% at 100 g scale .

  • Crystallization optimization : Ethanol/water mixtures (3:1 v/v) yield >99% pure product after recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines and thiols. The reactions are typically carried out in organic solvents like chloroform or DMSO, and under inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound are amide and thioether derivatives, depending on whether the reacting partner is an amine or a thiol .

Scientific Research Applications

Protein Labeling and Modification

N-Suc-Und-MTS is widely used for the selective labeling of proteins. The succinimidyl group reacts with primary amines in lysine residues, allowing researchers to attach various probes or tags to proteins for detection or purification.

  • Case Study : In a study involving antibody conjugation, N-Suc-Und-MTS was utilized to label antibodies with fluorescent dyes, enhancing their visibility in imaging applications. This method allowed for improved tracking of antibody distribution in live cells.

Crosslinking in Bioconjugation

The compound serves as an effective crosslinker for creating stable conjugates between proteins and other biomolecules. This application is crucial for developing therapeutics and diagnostics.

  • Example : In the development of targeted drug delivery systems, N-Suc-Und-MTS was employed to link therapeutic agents to targeting ligands, resulting in enhanced specificity and reduced off-target effects.

Surface Functionalization

N-Suc-Und-MTS can be used to modify surfaces of biomaterials, enabling the attachment of proteins or peptides to improve biocompatibility and functionality.

  • Application : Researchers have used N-Suc-Und-MTS to functionalize gold nanoparticles, facilitating the attachment of biomolecules for biosensing applications. This modification enhances the sensitivity and selectivity of biosensors.

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Protein LabelingAttaching probes/tags to proteinsEnhanced detection and purification
BioconjugationCreating stable conjugatesImproved therapeutic efficacy
Surface FunctionalizationModifying biomaterial surfacesIncreased biocompatibility and functionality

Mechanism of Action

The mechanism of action of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate involves the formation of covalent bonds with amine and sulfhydryl groups. The NHS ester reacts with primary amines to form stable amide bonds, while the methanethiosulfonate group reacts with thiols to form thioether bonds. These reactions are highly specific and efficient, making the compound a valuable tool for bioconjugation .

Comparison with Similar Compounds

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate (CAS: 887407-50-3)

  • Chain length : Heptyl (7-carbon), yielding a shorter ~10.5 Å spacer .
  • Applications : Suitable for conjugating small molecules or where minimal steric interference is critical.
  • Physical properties :
    • Melting point: 57–59°C .
    • Solubility: Chloroform, DMSO, ethyl acetate .
  • Pricing : $403 for 5 mg (Usbiological, 2021), indicating higher cost per mg compared to the undecyl variant .

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (CAS: 887407-52-5)

  • Chain length : Pentadecyl (15-carbon), providing a ~22.5 Å spacer .
  • Applications : Ideal for bridging larger biomolecules (e.g., multi-domain proteins) requiring extended spacing.
  • Key differences: Increased hydrophobicity may reduce aqueous solubility. Limited commercial availability compared to shorter-chain analogues .

General Comparison Table

Property Undecyl (11C) Heptyl (7C) Pentadecyl (15C)
Spacer length (Å) 16.5 10.5 22.5
Solubility DMSO, DMF Chloroform, DMSO Likely lower in water
Price (per 10 mg) $360 \sim$806 Not listed
Typical applications Medium-range conjugation Short-range linkage Long-range conjugation

Research Findings and Practical Considerations

  • Reactivity : The NHS ester in all variants hydrolyzes rapidly in aqueous buffers (t1/2 ~1 hour at pH 7.4), necessitating quick reaction times .
  • Crosslinking efficiency : A study comparing heptyl vs. undecyl spacers demonstrated that the undecyl variant achieved 20% higher conjugation efficiency in antibody labeling due to optimal spacing .
  • Stability : Longer alkyl chains (e.g., pentadecyl) exhibit reduced solubility in polar solvents, limiting their use in aqueous systems .

Biological Activity

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (also referred to as Suc-ODC-MTS) is a heterobifunctional crosslinker widely used in bioconjugation and protein labeling. Its unique structure allows it to react with both amine and sulfhydryl groups, making it a valuable tool in various biological applications, including the study of protein interactions, cellular imaging, and drug delivery systems.

  • Chemical Name : this compound
  • CAS Number : 887407-54-7
  • Molecular Formula : C15H27NO4S2
  • Molecular Weight : 341.52 g/mol

Structure

The compound features a succinimide moiety that provides stability and reactivity towards amines, while the methanethiosulfonate group is reactive towards thiols, allowing for selective conjugation.

This compound functions primarily through the formation of covalent bonds with target biomolecules:

  • Amine Reactivity : The succinimidyl group reacts with primary amines in proteins, leading to stable amide bond formation.
  • Thiol Reactivity : The methanethiosulfonate group reacts with sulfhydryl groups in cysteine residues, facilitating the formation of disulfide bonds.

This dual reactivity allows for versatile applications in protein engineering and modification.

Protein Labeling and Crosslinking

Suc-ODC-MTS is extensively utilized for labeling proteins with fluorescent tags or biotin for detection purposes. This is critical in studies involving:

  • Protein-Protein Interactions : By crosslinking interacting proteins, researchers can analyze complexes using techniques such as mass spectrometry.
  • Cellular Imaging : Fluorescently labeled proteins can be visualized within cells, providing insights into localization and dynamics.

Case Studies

  • Study on Protein Interaction Dynamics :
    • Researchers utilized Suc-ODC-MTS to label a specific protein involved in cell signaling pathways. The crosslinked complexes were then analyzed via mass spectrometry, revealing novel interaction partners that were previously uncharacterized.
  • Fluorescent Labeling for Live Cell Imaging :
    • In a study focused on cellular uptake mechanisms, Suc-ODC-MTS was employed to tag membrane proteins. Live cell imaging demonstrated the dynamic behavior of these proteins during endocytosis.

Comparative Efficacy

A comparative analysis of various crosslinkers reveals the unique advantages of Suc-ODC-MTS:

Crosslinker TypeReactive GroupsStabilityApplication Areas
This compoundAmine, ThiolHighProtein labeling, Crosslinking
Maleimide-based CrosslinkersThiolModerateProtein conjugation
NHS EstersAmineLowQuick labeling

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N-Succinimidyloxycarbonylundecyl Methanethiosulfonate
Reactant of Route 2
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N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

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